Iopydol
Description
Properties
IUPAC Name |
1-(2,3-dihydroxypropyl)-3,5-diiodopyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I2NO3/c9-6-2-11(1-5(13)4-12)3-7(10)8(6)14/h2-3,5,12-13H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADDXVKYWMEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(CO)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863565 | |
| Record name | 1-(2,3-Dihydroxypropyl)-3,5-diiodo-4(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-92-0 | |
| Record name | Iopydol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopydol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopydol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(2,3-Dihydroxypropyl)-3,5-diiodo-4(1H)-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iopydol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPYDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4661K682A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Iopydol can be synthesized from 3,5-diiodo-4-hydroxypyridine and 3-chloro-1,2-propanediol . The reaction involves the formation of a pyridinone ring with diiodo and dihydroxypropyl substituents. The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Iopydol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atoms in the compound.
Substitution: Substitution reactions can replace the iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated derivatives , while reduction may result in deiodinated compounds .
Scientific Research Applications
Radiological Imaging
Iopydol is extensively used in radiological imaging due to its favorable properties:
- Computed Tomography (CT) : this compound enhances the contrast in CT scans, allowing for better visualization of vascular structures and organs.
- Angiography : It is utilized in angiographic procedures to visualize blood vessels and assess conditions like aneurysms or blockages.
Table 1: Comparison of this compound with Other Contrast Agents
| Property | This compound | Iohexol | Iopamidol |
|---|---|---|---|
| Type | Non-ionic | Non-ionic | Non-ionic |
| Osmolality | Low | Low | Low |
| Viscosity | Moderate | Moderate | Moderate |
| Adverse Reactions | Rare | Rare | Rare |
Safety Profile
This compound has been found to have a favorable safety profile in various studies:
- A case study involving a 47-year-old woman reported that this compound was safely administered without significant adverse reactions during a barium swallow examination, demonstrating its safety in gastrointestinal applications .
- Clinical evaluations indicate that this compound can be used effectively in patients with renal impairment, as it has a lower incidence of nephrotoxicity compared to ionic contrast agents.
Case Study: Barium Aspiration Incident
In a documented case, a patient who underwent a barium swallow examination experienced aspiration of barium sulfate. Following this incident, the use of alternative contrast agents like this compound was suggested due to their lower risk profile for pulmonary complications . The patient's recovery was uneventful, highlighting the importance of selecting appropriate contrast media based on patient history and procedure type.
Clinical Efficacy in Cardiac Imaging
A study evaluated the efficacy of this compound in cardiac imaging procedures, particularly for coronary angiography. The results indicated that this compound provided clear vascular images with minimal side effects, making it a suitable choice for patients undergoing cardiac evaluations.
Future Directions and Research Opportunities
Ongoing research aims to explore the potential applications of this compound in new imaging techniques and therapeutic interventions:
- Enhanced Imaging Techniques : Investigations into combining this compound with advanced imaging modalities like magnetic resonance imaging (MRI) are underway.
- Therapeutic Applications : Research is being conducted on the use of this compound as a delivery agent for targeted therapies in oncology.
Mechanism of Action
The mechanism of action of iopydol involves its ability to absorb X-rays, making it useful as a radiocontrast agent. When introduced into the body, this compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted area. This allows for clearer visualization of internal structures .
Comparison with Similar Compounds
Similar Compounds
Iopydol is similar to other iodinated contrast agents, such as iohexol and iopamidol . These compounds also contain iodine atoms and are used for similar imaging purposes.
Uniqueness
What sets this compound apart is its specific chemical structure, which provides unique properties such as high radiopacity and low toxicity. This makes it particularly suitable for certain medical imaging applications where other contrast agents may not be as effective .
Biological Activity
Iopydol is a non-ionic iodinated contrast agent primarily used in medical imaging, particularly in radiological examinations. Its biological activity extends beyond mere imaging, influencing various physiological processes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, safety profile, and clinical implications through data tables and case studies.
Overview of this compound
This compound is characterized by its low osmolality and non-ionic structure, which reduces the risk of adverse reactions compared to older ionic contrast agents. It is often employed in procedures such as computed tomography (CT) scans and angiography.
Pharmacological Properties
1. Safety Profile:
this compound has been reported to have a favorable safety profile. A study indicated that it is safe for use in both lungs and digestive tract applications, which is critical for procedures involving aspiration risks .
2. Biological Mechanisms:
Research indicates that this compound may interact with various cellular pathways. Its non-ionic nature allows it to diffuse across cell membranes more readily than ionic counterparts, potentially influencing cellular activities such as inflammation and vascular permeability.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Aspiration Incident
A notable case involved a 47-year-old female patient who underwent a barium swallow examination where this compound was used. During the procedure, she experienced coughing and suspected aspiration of barium sulfate. Subsequent imaging revealed significant deposits in her lungs; however, she stabilized after monitoring and was discharged without complications. This case underscores the importance of monitoring patients post-procedure when using contrast agents like this compound .
Case Study 2: Clinical Efficacy
Research Findings
Recent research highlights several key findings regarding this compound's biological activity:
- Vascular Effects: Studies indicate that this compound may influence endothelial function, enhancing vasodilation and improving blood flow during imaging procedures .
- Inflammation Modulation: Preliminary data suggest that this compound can modulate inflammatory responses, potentially aiding in the healing process post-surgery or injury .
- Neuroprotective Effects: Some evidence points toward neuroprotective properties when used in specific contexts, although further research is needed to substantiate these claims .
Q & A
Basic: How to formulate a focused research question for studying Iopydol's biochemical mechanisms?
Methodological Answer: Begin by identifying gaps in existing literature (e.g., unclear metabolic pathways or unexplored interactions). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses a novel mechanism while aligning with available resources . For example: "How does this compound modulate oxidative stress pathways in in vitro neuronal models compared to structurally analogous compounds?" Incorporate PICO (Population, Intervention, Comparison, Outcome) for clinical studies, specifying cell lines, dosage, and measurable outcomes (e.g., ROS levels) .
Basic: What experimental design considerations are critical for validating this compound's efficacy in preclinical models?
Methodological Answer:
- Controls: Include positive (e.g., known antioxidants) and negative controls (vehicle-only groups) to isolate this compound-specific effects .
- Replication: Use ≥3 biological replicates to account for variability .
- Dose-Response Curves: Test a range of concentrations (e.g., 1–100 µM) to identify therapeutic windows and toxicity thresholds .
- Blinding: Implement double-blind protocols during data collection to minimize observer bias .
Advanced: How to resolve contradictions in this compound's reported pharmacokinetic data across studies?
Methodological Answer:
- Identify Principal Contradictions: Determine if discrepancies arise from methodological differences (e.g., HPLC vs. mass spectrometry) or biological variability .
- Triangulation: Cross-validate findings using multiple assays (e.g., in vivo bioavailability studies paired with computational modeling) .
- Meta-Analysis: Aggregate data from peer-reviewed studies to assess heterogeneity and identify confounding variables (e.g., species-specific metabolism) .
Basic: How to ensure methodological validity in this compound toxicity assays?
Methodological Answer:
- Standardized Protocols: Follow OECD/ICH guidelines for cytotoxicity testing (e.g., MTT assays) .
- Negative Controls: Include untreated cells and solvent-only groups to rule out assay interference.
- Endpoint Validation: Use complementary methods (e.g., flow cytometry for apoptosis) to confirm results .
Advanced: What advanced computational methods can predict this compound's off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate this compound’s binding affinity with non-target proteins (e.g., cytochrome P450 enzymes) .
- Machine Learning: Train models on chemical descriptors (e.g., QSAR) to predict ADMET properties .
- Network Pharmacology: Map this compound’s targets onto protein interaction networks to identify downstream pathways .
Advanced: How to integrate multi-omics data (proteomic, transcriptomic) in this compound mechanism studies?
Methodological Answer:
- Data Harmonization: Use platforms like Galaxy or KNIME to align disparate datasets .
- Pathway Enrichment Analysis: Apply tools such as DAVID or GSEA to identify overrepresented pathways (e.g., NF-κB signaling) .
- Cross-Validation: Correlate transcriptomic changes with proteomic profiles to confirm functional impacts .
Advanced: What challenges arise in longitudinal studies of this compound’s neuroprotective effects?
Methodological Answer:
- Participant Retention: Use staggered enrollment and incentives to mitigate attrition in clinical cohorts .
- Data Consistency: Standardize sampling intervals (e.g., monthly CSF analysis) and storage conditions .
- Confounding Variables: Adjust for comorbidities (e.g., age-related oxidative stress) using multivariate regression .
Basic: What ethical considerations apply to human trials involving this compound?
Methodological Answer:
- Informed Consent: Clearly explain risks (e.g., potential hepatotoxicity) and benefits in lay language .
- Data Anonymization: Use coded identifiers instead of personal information in datasets .
- IRB Approval: Submit protocols for review, ensuring alignment with Declaration of Helsinki principles .
Advanced: How to develop hypotheses for this compound’s role in combination therapies?
Methodological Answer:
- Synergy Screening: Use Chou-Talalay assays to quantify combination indices (e.g., this compound + cisplatin) .
- Literature Mining: Identify understudied pathways (e.g., autophagy) via systematic reviews .
- Mechanistic Predictions: Leverage STRING or KEGG databases to infer interaction networks .
Advanced: How to address peer-review critiques of methodological rigor in this compound studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
